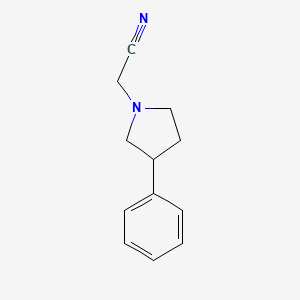

1-Pyrrolidineacetonitrile, 3-phenyl-

Description

1-Pyrrolidineacetonitrile, 3-phenyl- (CAS: 133099-09-9) is a chiral pyrrolidine derivative characterized by a phenyl group at the 3-position of the pyrrolidine ring and an acetonitrile substituent. This compound is notable for its structural complexity, featuring a diphenylmethyl group and a sulfonyl moiety in its synonyms, such as "(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine" . Its applications span organic synthesis and medicinal chemistry, where its stereochemistry and electronic properties enable use as a building block for pharmaceuticals or catalysts.

Properties

IUPAC Name |

2-(3-phenylpyrrolidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMWTKQBNKIHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Pyrrolidineacetonitrile, 3-phenyl- typically involves the reaction of pyrrolidine with benzyl cyanide under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon in benzyl cyanide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Pyrrolidineacetonitrile, 3-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

1-Pyrrolidineacetonitrile, 3-phenyl- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineacetonitrile, 3-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-[(4-Methylphenyl)sulfonyl]-α,α-diphenyl-3-pyrrolidineacetonitrile

This compound (CAS: 133099-09-9) shares the pyrrolidineacetonitrile backbone but includes a tosyl (p-toluenesulfonyl) group and diphenylmethyl substituents. The sulfonyl group introduces strong electron-withdrawing effects, enhancing stability and altering reactivity compared to the parent compound.

3-Phenylcyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones

These heterocyclic derivatives feature a fused triazine-pyrrolo framework with a phenyl group. Electrochemical studies show more negative reduction potentials than simpler pyrrolidine derivatives, attributed to extended conjugation and electron-deficient triazine rings.

3-Phenyl-1-ureidonitrile (PUN)

Used in high-density data storage films, PUN differs by replacing the acetonitrile group with a ureido moiety. The ureido group facilitates hydrogen bonding, enabling conductivity switching under electric fields. In contrast, the acetonitrile group in 1-Pyrrolidineacetonitrile may prioritize electronic over supramolecular interactions .

Electrochemical and Photochemical Behavior

- Reduction Potentials: The triazine-pyrrolo derivatives () exhibit more negative reduction potentials (-1.2 V vs. SCE) compared to simpler pyrrolidines, highlighting the impact of heteroaromatic systems.

- Photoreactivity : Auto-recycling oxidation in triazine derivatives contrasts with the acetonitrile group’s inertness in 1-Pyrrolidineacetonitrile, suggesting divergent applications (e.g., photoresponsive materials vs. synthetic intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.